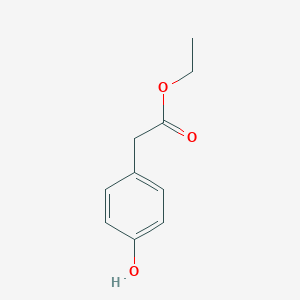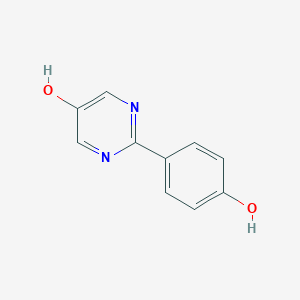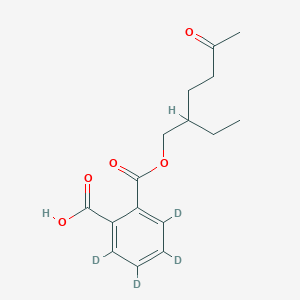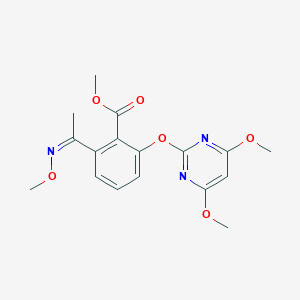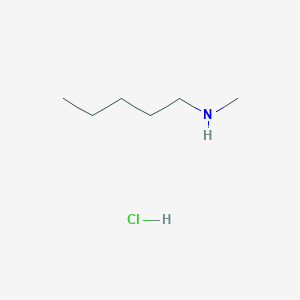
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the inhibition of protein-protein interactions by binding to specific sites on the target proteins. This leads to the disruption of important cellular pathways and processes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the research and development of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-. These include the identification of new target proteins and pathways, the development of more potent and selective inhibitors, and the optimization of drug delivery methods. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as chemical biology and materials science.
In conclusion, 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a promising compound with significant potential in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new cancer therapies and other applications. Further research in this field is needed to fully explore the potential of this compound and its future directions.
Métodos De Síntesis
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the reaction of 2-chloro-4,5-dichloropyridazine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has been used in various scientific research studies, including medicinal chemistry, drug discovery, and chemical biology. It has been identified as a potential inhibitor of protein-protein interactions and has shown promising results in the treatment of cancer and other diseases.
Propiedades
Número CAS |
155164-61-7 |
|---|---|
Nombre del producto |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- |
Fórmula molecular |
C10H5Cl2N3O5S |
Peso molecular |
350.13 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-nitrophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl2N3O5S/c11-8-5-13-14(10(16)9(8)12)21(19,20)7-3-1-6(2-4-7)15(17)18/h1-5H |
Clave InChI |
CWQMZMPHMWBCFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Otros números CAS |
155164-61-7 |
Sinónimos |
4,5-dichloro-2-(4-nitrophenyl)sulfonyl-pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



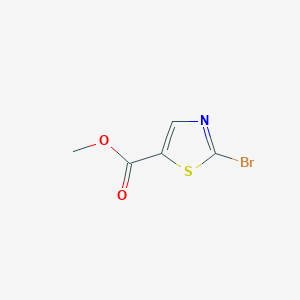
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
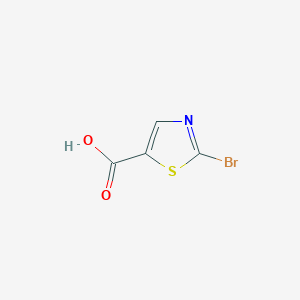
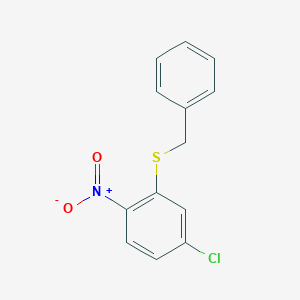
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
